1-Hexadecyne is a linear alkyne with the chemical formula C₁₆H₃₀. It is characterized by a triple bond between the first and second carbon atoms in its chain, making it an unsaturated hydrocarbon. The compound is a colorless liquid at room temperature and has a distinctive odor. Its molecular weight is approximately 222.41 g/mol, and it is classified under the category of alkynes, which are known for their reactivity due to the presence of the carbon-carbon triple bond .
Research on the biological activity of 1-hexadecyne indicates potential applications in various fields:
1-Hexadecyne can be synthesized through several methods:
1-Hexadecyne finds applications in various domains:
Interaction studies involving 1-hexadecyne focus on its reactivity with different chemical agents. For instance:
Several compounds share structural similarities with 1-hexadecyne. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 1-Octyne | C₈H₁₄ | Shorter carbon chain; used in organic synthesis. |
| 1-Decyne | C₁₀H₁₈ | Intermediate carbon length; utilized in polymer chemistry. |
| 1-Heptyne | C₇H₁₄ | Similar reactivity; often studied for similar applications. |
| 1-Octadecene | C₁₈H₃₆ | Saturated counterpart; used in lubricants and surfactants. |
What sets 1-hexadecyne apart from these compounds is its specific carbon chain length and the unique properties imparted by its triple bond. This makes it particularly valuable for research applications that require longer-chain alkynes, which often exhibit different reactivity patterns compared to their shorter counterparts .
The synthesis of 1-hexadecyne, a long-chain terminal alkyne with the molecular formula C₁₆H₃₀, relies on several well-established organic synthesis methodologies . These approaches have been developed to access this important building block for various chemical applications, with each method offering distinct advantages depending on the desired scale and purity requirements [3] [4].
Catalytic alkyne functionalization represents one of the most versatile approaches for synthesizing 1-hexadecyne [5]. The Sonogashira coupling reaction emerges as a particularly effective method, involving the palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides [6] [7]. This reaction typically employs a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) in combination with copper(I) iodide as a cocatalyst [6].
The Sonogashira coupling mechanism proceeds through several key steps involving oxidative addition of the organic halide to the palladium center, followed by transmetalation with the copper acetylide intermediate [6] [7]. The reaction can be performed under mild conditions, often at room temperature, making it particularly attractive for large-scale synthesis [7]. Research has demonstrated that this methodology can achieve yields of 85-95% when optimized reaction conditions are employed [6].
Alternative catalytic approaches include the use of nickel-based catalysts for Sonogashira-type couplings, which have shown effectiveness with nonactivated alkyl halides containing beta-hydrogen atoms [8]. This nickel-catalyzed variant offers orthogonal selectivity and can tolerate a wide range of functional groups including ethers, esters, amides, and nitriles [8].
Table 1: Catalytic Alkyne Functionalization Methods
| Method | Catalyst System | Temperature (°C) | Typical Yield (%) | Substrate Scope |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄/CuI | Room temperature | 85-95 | Aryl/vinyl halides |
| Dehydrohalogenation | NaNH₂/NH₃ | −33 to 0 | 60-70 | Vicinal/geminal dihalides |
| Alkyne Alkylation | NaNH₂/alkyl halide | −33 to 0 | 70-85 | Terminal alkynes |
| Oxidative Coupling | Cu(OAc)₂/air | 60-80 | 50-75 | Terminal alkynes |
| Metathesis | Mo/W carbene | 80-120 | 40-60 | Internal alkynes |
Photoredox catalysis has emerged as an innovative approach for alkyne functionalization, utilizing acridinium-based organic photoredox catalysts to enable direct functionalization of alkynes under visible light irradiation [5]. These reactions proceed through the formation of vinyl cation radicals via single-electron oxidation, followed by nucleophilic trapping to afford functionalized alkene products [5]. The methodology demonstrates broad substrate scope and operates under mild reaction conditions [5].
Dehydrohalogenation represents another fundamental approach for alkyne synthesis, involving the elimination of hydrogen halide from vicinal or geminal dihalides using strong bases such as sodium amide in liquid ammonia [9]. This method proceeds through two successive elimination reactions following the E2 mechanism [9]. The reaction typically requires harsh conditions including low temperatures and strong bases, but can provide good yields when properly executed [9].
Copper(I)-mediated cross-coupling reactions constitute a cornerstone methodology for 1-hexadecyne synthesis, offering complementary reactivity to palladium-catalyzed processes [10] [11] [12]. These reactions typically involve the formation of copper acetylide intermediates, which subsequently undergo coupling with various electrophilic partners [13] [14].
The mechanism of copper-mediated alkyne coupling involves initial coordination of the terminal alkyne to the copper center, followed by deprotonation to form the copper acetylide complex [13] [14]. This intermediate then participates in cross-coupling reactions through various pathways including oxidative addition, transmetalation, and reductive elimination sequences [15] [16].
Recent advances in copper catalysis have demonstrated the feasibility of enantioconvergent carbon-carbon bond formation using chiral copper complexes [11]. These methodologies enable the construction of quaternary stereocenters through the coupling of racemic tertiary alkyl halides with terminal alkynes [11]. The success of these transformations relies on the rational design of chiral anionic ligands that facilitate outer-sphere radical group transfer pathways [11].
Table 2: Copper-Mediated Cross-Coupling Reaction Conditions
| Reaction Type | Copper Source | Base | Solvent | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|---|---|
| Sonogashira (Cu-catalyzed) | CuI | Et₃N | DMF/THF | 25-60 | 2-12 |
| Decarboxylative Coupling | CuBr | K₃PO₄ | DMSO | 80-100 | 4-8 |
| Alkynylation | Cu(OTf)₂ | Cs₂CO₃ | Toluene | 60-80 | 6-12 |
| CuAAC | CuSO₄·5H₂O | NaOH | H₂O/tBuOH | 0-25 | 1-4 |
| Acetylide Formation | Cu₂C₂ | None | Aqueous | 20-40 | 0.5-2 |
Copper acetylide clusters have been identified as key intermediates in many copper-catalyzed alkyne transformations [13]. These clusters, particularly those stabilized by N-heterocyclic carbene ligands, exhibit high catalytic activity even at low temperatures [13]. The fluxional nature of these clusters allows for facile interconversion of copper and acetylide positions, contributing to their catalytic efficiency [13].
Decarboxylative coupling reactions represent another important class of copper-mediated transformations, involving the coupling of alkynoic acids with various electrophiles [10] [15]. These reactions offer advantages in terms of readily available starting materials and the generation of carbon dioxide as the only byproduct [10]. The mechanism involves initial formation of copper acetylide intermediates followed by decarboxylation and subsequent coupling with electrophilic partners [15].
Biosynthetic pathways for alkyne formation in microbial systems represent a rapidly expanding area of research, with significant implications for sustainable production of 1-hexadecyne and related compounds [17] [18] [19]. These pathways utilize specialized enzymes capable of introducing carbon-carbon triple bonds into fatty acid precursors through controlled oxidative processes [20] [17].
The discovery of carrier protein-dependent pathways for terminal alkyne formation has revealed new mechanistic insights into biological alkyne synthesis [17] [18]. The pathway from Teredinibacter turnerae T7901 comprises three key enzymes: TtuA (acyl-CoA ligase), TtuB (bifunctional desaturase/acetylenase), and TtuC (carrier protein) [17] [18]. This system demonstrates remarkable efficiency in converting medium-chain fatty acids to terminal alkynes through sequential dehydrogenation reactions [17].
TtuA exhibits broad substrate promiscuity, capable of activating and loading fatty acids ranging from C₁₀ to C₁₆ chain lengths onto the carrier protein TtuC [17] [18]. In contrast, TtuB shows stringent substrate specificity toward C₁₀ fatty acyl moieties, efficiently catalyzing two sequential oxygen-dependent dehydrogenation reactions to form the terminal alkyne functionality [17] [18].
Table 3: Biosynthetic Pathway Enzyme Characteristics
| Enzyme | Organism | Substrate Specificity | Product | Efficiency |
|---|---|---|---|---|
| TtuA (Acyl-CoA ligase) | T. turnerae T7901 | C₁₀-C₁₆ fatty acids | Fatty acyl-CoA | High promiscuity |
| TtuB (Desaturase/Acetylenase) | T. turnerae T7901 | C₁₀ fatty acyl-ACP | Terminal alkyne | Stringent specificity |
| TtuC (Carrier protein) | T. turnerae T7901 | Medium-chain fatty acids | Fatty acyl-ACP | Broad substrate range |
| JamB (Acetylenase) | M. producens | C₁₂-C₁₈ fatty acyl-ACP | Terminal alkyne | Moderate activity |
| JamC (Acyl-ACP synthetase) | M. producens | Fatty acids | Fatty acyl-ACP | High activity |
The biosynthetic pathway for terminal-alkyne amino acids has been elucidated in Streptomyces cattleya, revealing a six-enzyme system that converts L-lysine to terminal alkyne-containing amino acids [20]. This pathway involves halogenation, oxidative carbon-carbon bond cleavage, and triple-bond formation through an allene intermediate [20]. The discovery of this pathway has enabled the engineering of Escherichia coli to produce propargylglycine and incorporate terminal alkyne amino acids into cellular proteins [20].
Genome mining approaches have identified additional alkyne biosynthetic gene clusters in various bacterial species, suggesting that this functionality may be more widespread than previously recognized [17] [18]. Bioinformatic analysis has revealed homologous gene cassettes in multiple marine bacteria, indicating the potential for discovering new alkyne biosynthetic pathways with altered substrate specificities and improved efficiencies [17].
The engineering of microbial systems for alkyne production faces several challenges including low enzyme activities, substrate specificity limitations, and the need for specialized cofactors [17] [18]. Strategies to address these limitations include protein engineering to improve enzyme performance, metabolic engineering to optimize precursor supply, and the development of screening systems to identify improved variants [17] [21].
Industrial-scale production of 1-hexadecyne faces numerous technical and economic challenges that significantly impact commercial viability [22] [23]. The global market for 1-hexadecyne was valued at 150 million USD in 2024, with projected growth driven by increasing demand in specialty chemical applications [22].
Raw material availability represents a critical bottleneck in 1-hexadecyne production, as synthesis relies heavily on acetylene derivatives and high-purity hydrocarbons [23]. The dependence on ethylene cracking processes for acetylene production creates vulnerabilities to crude oil price fluctuations and geopolitical tensions [23]. Regional supply disruptions, such as those experienced in Europe during the 2022 energy crisis, have demonstrated the fragility of current supply chains [23].
Geographical concentration of production facilities exacerbates supply chain risks, with over 70% of global manufacturing capacity concentrated in China and Germany [23]. This concentration creates significant dependency risks, as demonstrated when environmental inspections in China's Jiangsu province in 2023 resulted in a 22% month-over-month decline in exports [23].
Table 4: Industrial-Scale Production Challenges for 1-Hexadecyne
| Challenge Category | Specific Issue | Impact on Production | Mitigation Strategy |
|---|---|---|---|
| Raw Material Availability | Acetylene derivative scarcity | Supply chain disruption | Alternative precursors |
| Catalyst Cost | Precious metal catalysts | High operational costs | Catalyst recycling |
| Reaction Selectivity | Side product formation | Reduced yield | Optimized conditions |
| Purification Complexity | Similar boiling points | Increased processing time | Advanced separation |
| Scale-up Difficulties | Heat transfer limitations | Non-uniform product quality | Improved reactor design |
| Environmental Concerns | Toxic by-products | Regulatory compliance | Green chemistry approaches |
Catalyst-related challenges pose significant economic barriers to large-scale production [24] [23]. The reliance on precious metal catalysts, particularly palladium and other platinum group metals, contributes substantially to operational costs [24]. Catalyst deactivation and limited recyclability further compound these economic pressures [24]. Current research focuses on developing more robust catalyst systems with improved longevity and recyclability to address these concerns [24].
Reaction selectivity issues present ongoing technical challenges in industrial processes [24] [25]. The formation of side products, particularly in alkyne metathesis reactions, reduces overall process efficiency and complicates downstream purification [24] [25]. Low macrocyclization yields and decomposition of strained alkyne intermediates represent specific technical hurdles that require continued development of improved catalyst systems [24].
Purification and separation challenges arise from the similar physical properties of 1-hexadecyne and related compounds [23]. The close boiling points and similar solubility characteristics of long-chain alkynes necessitate sophisticated separation techniques, increasing both capital and operational costs [23]. Advanced distillation methods and specialized separation technologies are required to achieve the purity levels demanded by end-use applications [23].
Logistics and transportation challenges further complicate industrial production [23]. The classification of 1-hexadecyne as a hazardous chemical requires specialized containers and compliance with international safety protocols [23]. Port congestion and multimodal transport inefficiencies have resulted in delivery delays of 18-25 days, forcing manufacturers to maintain higher inventory levels or resort to expensive air freight alternatives [23].
Regulatory compliance presents an increasingly complex challenge for industrial producers [23]. Fragmented regulatory frameworks across different regions create compliance overheads and potential market access barriers [23]. The European Union's REACH regulations and China's revised GB standards require extensive documentation and purity certifications, adding both time and cost to the production process [23].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1-Hexadecyne through characteristic chemical shifts and coupling patterns. The compound exhibits distinctive ¹H Nuclear Magnetic Resonance and ¹³C Nuclear Magnetic Resonance signatures that confirm its terminal alkyne structure [2].
Proton Nuclear Magnetic Resonance Characteristics
The ¹H Nuclear Magnetic Resonance spectrum of 1-Hexadecyne displays several characteristic regions. The terminal alkyne proton appears as a triplet at 1.9-2.1 parts per million, resulting from coupling with the adjacent methylene group [3] [4]. This chemical shift is consistent with terminal alkynes, where the proton experiences significant shielding from the cylindrical electron cloud surrounding the carbon-carbon triple bond [4].
The methylene group adjacent to the triple bond resonates at 2.2-2.4 parts per million as a triplet, reflecting coupling with the terminal hydrogen. The remaining alkyl chain protons appear in characteristic regions: the terminal methyl group at 0.8-0.9 parts per million as a triplet, and the methylene groups of the chain at 1.2-1.4 parts per million as complex multiplets [3] [5].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information. The sp-hybridized carbons of the triple bond exhibit characteristic chemical shifts: the terminal carbon (C≡C-H) appears at 68-70 parts per million, while the internal carbon (C≡C-) resonates at 84-86 parts per million [6] [2]. These chemical shifts are diagnostic for terminal alkynes and distinguish them from internal alkynes or other functional groups.
The alkyl chain carbons display typical aliphatic chemical shifts. The methylene carbon adjacent to the triple bond appears at 18-20 parts per million, the terminal methyl carbon at 14-15 parts per million, and the remaining methylene carbons distribute across 22-32 parts per million [7] [6].
| Nucleus | Chemical Shift (ppm) | Multiplicity/Notes |
|---|---|---|
| ¹H Nuclear Magnetic Resonance - Terminal alkyne C-H | 1.9-2.1 (triplet) | Triplet due to coupling with adjacent CH₂ |
| ¹H Nuclear Magnetic Resonance - Methylene adjacent to triple bond | 2.2-2.4 | Triplet due to coupling with terminal H |
| ¹H Nuclear Magnetic Resonance - Methyl group | 0.8-0.9 | Triplet |
| ¹H Nuclear Magnetic Resonance - Other methylene groups | 1.2-1.4 | Complex multiplets |
| ¹³C Nuclear Magnetic Resonance - Terminal carbon (C≡C-H) | 68-70 | sp-hybridized carbon |
| ¹³C Nuclear Magnetic Resonance - Internal carbon (C≡C-) | 84-86 | sp-hybridized carbon |
| ¹³C Nuclear Magnetic Resonance - Methylene adjacent to triple bond | 18-20 | Primary carbon |
| ¹³C Nuclear Magnetic Resonance - Terminal methyl carbon | 14-15 | Primary carbon |
| ¹³C Nuclear Magnetic Resonance - Other methylene carbons | 22-32 | Secondary carbons |
Fourier-Transform Infrared spectroscopy provides crucial information for identifying and characterizing 1-Hexadecyne through its distinctive vibrational modes. Terminal alkynes exhibit characteristic absorption patterns that distinguish them from internal alkynes and other functional groups [8] [4] [9].
Terminal Alkyne Characteristic Absorptions
The most diagnostic feature of 1-Hexadecyne in the infrared spectrum is the terminal alkyne C-H stretch, which appears as a strong, sharp absorption at 3300-3330 wavenumbers [8] [9] [10]. This absorption is significantly higher in frequency than typical aliphatic C-H stretches due to the sp-hybridization of the carbon atom, resulting in increased s-character and a stronger, shorter bond [4] [11].
The carbon-carbon triple bond stretch appears at 2100-2140 wavenumbers as a weak to medium intensity, sharp absorption [8] [11] [12]. The intensity of this absorption varies depending on the molecular environment and the change in dipole moment during vibration. For terminal alkynes like 1-Hexadecyne, this band is generally more intense than for symmetrical internal alkynes [13] [14].
A particularly diagnostic absorption for terminal alkynes is the C-H bending vibration, which appears at 630-700 wavenumbers as a strong, sharp peak [4] [9]. This low-frequency absorption is characteristic of the H-C≡C group and provides excellent confirmation of the terminal alkyne structure.
Aliphatic Chain Absorptions
The long aliphatic chain of 1-Hexadecyne contributes additional characteristic absorptions. Aliphatic C-H stretching vibrations appear as strong absorptions at 2850-2960 wavenumbers, representing both symmetric and asymmetric stretching modes of the methyl and methylene groups [11] [12]. Methylene C-H bending vibrations (scissoring) appear at 1450-1470 wavenumbers with medium intensity, while methyl C-H bending vibrations are observed at 1370-1380 wavenumbers [11].
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Terminal alkyne C-H stretch | 3300-3330 | Strong, sharp | Characteristic of terminal alkynes |
| Carbon-carbon triple bond stretch | 2100-2140 | Weak to medium, sharp | Variable intensity depending on polarity |
| Terminal alkyne C-H bending | 630-700 | Strong, sharp | Diagnostic for terminal alkynes |
| Aliphatic C-H stretch | 2850-2960 | Strong | Alkyl chain vibrations |
| Methylene C-H bending | 1450-1470 | Medium | Scissoring vibrations |
| Methyl C-H bending | 1370-1380 | Medium | Symmetric and asymmetric bending |
1-Hexadecyne demonstrates excellent thermal and chemical stability under standard storage and handling conditions. The compound remains stable under normal atmospheric conditions and does not exhibit any special reactivity hazards [15] [16] [17].
Thermal Properties and Stability
The thermal behavior of 1-Hexadecyne is characterized by well-defined phase transition temperatures. The compound exhibits a melting point range of 13-16°C, transitioning from solid to liquid phase at ambient temperatures [18] [19] [20]. The boiling point at standard atmospheric pressure (760 mmHg) occurs at 284-285°C, while under reduced pressure (10 mmHg), the boiling point decreases to 146-148°C [18] [19] [21] [20].
The flash point exceeds 110°C, indicating good thermal stability and low fire hazard under normal handling conditions [18] [19] [20]. The vapor pressure at 25°C is essentially negligible (0.0 ± 0.3 mmHg), confirming low volatility at ambient temperatures [21]. These thermal properties indicate that 1-Hexadecyne remains thermodynamically stable across a wide temperature range suitable for most synthetic applications.
Chemical Stability and Reactivity Profile
1-Hexadecyne exhibits typical alkyne reactivity while maintaining good chemical stability under standard storage conditions [22] [15] [16]. The compound shows no special reactivity under normal processing conditions and does not undergo hazardous polymerization [15] [16]. The terminal triple bond provides a reactive site for various chemical transformations, including addition reactions with electrophiles and nucleophiles, hydrogenation reactions, and coupling reactions [22].
The high lipophilicity of 1-Hexadecyne, reflected in its partition coefficient (LogP) value of 7.79-7.91, indicates strong preference for nonpolar environments [18] [21]. This property influences both its reactivity patterns and its behavior in biological and environmental systems.
| Property | Value | Source |
|---|---|---|
| Melting Point | 13-16°C | [18] [19] [20] |
| Boiling Point (760 mmHg) | 284-285°C | [21] [23] |
| Boiling Point (10 mmHg) | 146-148°C | [18] [19] [20] |
| Flash Point | >110°C | [18] [19] [20] |
| Vapor Pressure at 25°C | 0.0 ± 0.3 mmHg | [21] |
| LogP (octanol-water) | 7.79-7.91 | [18] [21] |
| Density | 0.79-0.797 g/cm³ | [18] [19] [21] |
| Thermal Stability | Stable under normal conditions | [15] [16] |
| Chemical Stability | No special reactivity reported | [16] |
The solubility characteristics of 1-Hexadecyne are primarily determined by its long aliphatic chain and nonpolar nature, resulting in distinct phase behavior patterns across different solvent systems [24] [25] [22].
Aqueous Solubility and Hydrophobic Character
1-Hexadecyne exhibits essentially complete insolubility in water due to its pronounced hydrophobic character [24] [22]. The long sixteen-carbon aliphatic chain dominates the molecular properties, rendering the compound incompatible with polar aqueous environments. This hydrophobic behavior is quantitatively reflected in the high octanol-water partition coefficient (LogP = 7.79-7.91), indicating a strong preference for nonpolar phases [18] [21].
The terminal alkyne functionality contributes minimal polarity to the overall molecular character, insufficient to overcome the hydrophobic influence of the extensive alkyl chain. This behavior is consistent with other long-chain alkynes and aliphatic hydrocarbons of similar molecular weight [24] [25].
Organic Solvent Compatibility
1-Hexadecyne demonstrates excellent solubility in nonpolar organic solvents, particularly those with similar polarity characteristics [24] [22]. Aliphatic hydrocarbons such as hexane, heptane, and octane provide optimal solubility conditions, often achieving complete miscibility. The compound also shows good compatibility with aromatic solvents including benzene and toluene, where the similar nonpolar character facilitates dissolution [26] [27].
Chlorinated solvents such as dichloromethane and chloroform provide good solubility for 1-Hexadecyne, making these solvents suitable for synthetic and analytical applications. However, polar protic solvents including alcohols and water-miscible solvents show limited solvation capacity due to the fundamental polarity mismatch [26] [27].
Phase Transition Behavior
The phase behavior of 1-Hexadecyne is characterized by its relatively low melting point and moderate boiling point. At ambient temperatures (20-25°C), the compound exists as a clear liquid with colorless to pale yellow appearance [18] [19] [15]. The narrow melting point range (13-16°C) indicates good purity and homogeneous crystalline structure in the solid state [18] [19] [20].
Temperature-dependent solubility studies of similar long-chain compounds suggest that 1-Hexadecyne solubility in marginal solvents may increase with elevated temperatures, following typical thermodynamic behavior patterns [28] [29]. However, the compound's low volatility and high boiling point ensure stability across normal operating temperature ranges.
| Solvent Type | Solubility | Notes |
|---|---|---|
| Water | Insoluble | Hydrophobic due to long alkyl chain |
| Polar protic solvents | Low solubility | Limited due to nonpolar nature |
| Nonpolar organic solvents | Good solubility | Compatible with similar polarity |
| Aromatic solvents | Good solubility | Benzene, toluene compatible |
| Aliphatic hydrocarbons | Excellent solubility | Hexane, heptane miscible |
| Chlorinated solvents | Good solubility | Dichloromethane, chloroform |
Health Hazard